Idebenone Glucuronide
CAS No.:
Cat. No.: VC0199475
Molecular Formula: C₂₅H₃₈O₁₁
Molecular Weight: 514.56
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₅H₃₈O₁₁ |
|---|---|
| Molecular Weight | 514.56 |
Introduction
Chemical Properties and Structure
Idebenone Glucuronide has a molecular formula of C₂₅H₃₈O₁₁ and a molecular weight of 514.6 g/mol . The compound is formed when glucuronic acid conjugates with idebenone through a glycosidic bond. Structurally, it maintains the core quinone structure of idebenone while incorporating the glucuronic acid moiety, which significantly alters its physicochemical properties.
The chemical structure can be formally described as (2S,3S,4S,5R,6R)-6-((10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid . This complex structure combines the antioxidant properties of the benzoquinone ring system with the hydrophilic characteristics of glucuronic acid.
Table 1: Physical and Chemical Properties of Idebenone Glucuronide
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₃₈O₁₁ |
| Molecular Weight | 514.6 g/mol |
| Physical State | Solid |
| Solubility | Enhanced water solubility compared to parent compound |
| Chemical Classification | Glucuronide conjugate |
| Parent Compound | Idebenone (C₁₉H₃₀O₅) |
Formation and Metabolism
Glucuronidation Process
Idebenone Glucuronide is formed through phase II metabolic reactions, specifically glucuronidation, which occurs primarily in the liver. This process involves the conjugation of idebenone with glucuronic acid derived from uridine diphosphate glucuronic acid (UDP-glucuronic acid). Glucuronidation is a major pathway for drug metabolism and represents a key mechanism by which lipophilic compounds are converted into more water-soluble derivatives for elimination from the body.
The formation of Idebenone Glucuronide is part of idebenone's extensive first-pass metabolism. After oral administration, idebenone undergoes rapid absorption followed by metabolism through oxidative shortening of the side chain and by reduction of the quinone ring, with subsequent conjugation to glucuronides and sulfates .
Pharmacokinetics and Biological Significance
Idebenone undergoes extensive first-pass metabolism, resulting in a high rate of conjugation to form glucuronides and sulfates . After oral administration, idebenone is rapidly absorbed with maximum plasma concentrations reached on average within 1 hour . Food increases the bioavailability of idebenone by approximately 5-7 fold .
The metabolism of idebenone occurs primarily through oxidative shortening of the side chain and reduction of the quinone ring, followed by conjugation to glucuronides and sulfates . The main metabolites in plasma are IDE-C (conjugated idebenone) and QS4+QS4-C (a metabolite and its conjugates) .
Table 2: Major Metabolites of Idebenone in Plasma
| Metabolite | Description | Formation Process |
|---|---|---|
| IDE-C | Conjugated idebenone (includes glucuronides) | Conjugation of idebenone |
| QS10 | Oxidative metabolite | Side chain oxidation |
| QS8 | Oxidative metabolite | Further oxidation of side chain |
| QS6 | Oxidative metabolite | Progressive shortening of side chain |
| QS4 | Oxidative metabolite | Final shortening product |
| QS4-C | Conjugated QS4 | Conjugation of QS4 |
Idebenone Glucuronide, as part of the IDE-C group, plays a crucial role in the elimination of idebenone from the body. The enhanced water solubility of the glucuronide facilitates excretion primarily through renal pathways . Additionally, some glucuronides may be excreted into the intestinal lumen through bile, where they can be subject to bacterial β-glucuronidase activity, potentially leading to the release of the parent compound and reabsorption (enterohepatic circulation) .
Comparative Analysis with Similar Compounds
Idebenone Glucuronide shares structural or functional similarities with several other compounds, particularly those involving glucuronidation as a metabolic pathway. The following table presents a comparative analysis of Idebenone Glucuronide with related compounds:
Table 3: Comparison of Idebenone Glucuronide with Related Compounds
| Compound | Description | Unique Features |
|---|---|---|
| Ubiquinone (Coenzyme Q10) | Natural antioxidant involved in mitochondrial energy production | Directly participates in electron transport chain |
| Idebenone | Synthetic analogue of ubiquinone with neuroprotective properties | More potent than ubiquinone in certain contexts |
| Diclofenac Glucuronide | Metabolite of diclofenac, an anti-inflammatory drug | Unique analgesic properties |
| Naproxen Glucuronide | Metabolite of naproxen, another NSAID | Similar pathways but different therapeutic uses |
| Ketoprofen Glucuronide | Metabolite formed from ketoprofen | Shares anti-inflammatory effects |
Idebenone Glucuronide is unique due to its specific interaction with mitochondrial pathways and its role as a metabolite that enhances the pharmacological profile of idebenone. Unlike other glucuronides derived from non-steroidal anti-inflammatory drugs, it has distinct neuroprotective properties that make it particularly relevant in neurological research.
Research Applications and Clinical Relevance
Idebenone, the parent compound of Idebenone Glucuronide, has been investigated for various clinical applications, particularly in conditions involving mitochondrial dysfunction and oxidative stress. The understanding of Idebenone Glucuronide is crucial for interpreting the pharmacokinetics and efficacy of idebenone in these applications.
Therapeutic Applications of Idebenone
Idebenone has been approved in Canada for the symptomatic treatment of Friedreich's ataxia and has been investigated for other neurological conditions . In Europe, it has been approved for the treatment of visual impairment in adolescent and adult patients with Leber's Hereditary Optic Neuropathy (LHON) .
Clinical trials have evaluated idebenone at various doses, including high doses up to 2,250 mg daily, with pharmacokinetic studies examining the metabolism and excretion of idebenone and its metabolites, including glucuronides .
Relevance to Drug Delivery Systems
The formation of Idebenone Glucuronide has implications for drug delivery strategies. Various technological approaches have been explored to enhance the bioavailability and targeted delivery of idebenone, including cyclodextrin inclusion complexes, liposomes, microemulsions, prodrugs, and nanoparticles . These approaches aim to overcome the limitations associated with idebenone's high first-pass metabolism and the rapid formation of glucuronides and other metabolites.
Future Directions and Research Needs
Research on Idebenone Glucuronide continues to evolve, with several areas requiring further investigation:
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Detailed characterization of the specific UGT isoforms involved in idebenone glucuronidation
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Evaluation of potential pharmacological activities of Idebenone Glucuronide beyond its role in elimination
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Development of more selective and sensitive analytical methods for quantification in complex biological matrices
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Investigation of genetic polymorphisms in UGT enzymes that might affect idebenone metabolism and therapeutic response
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Exploration of drug delivery systems that might modify the rate or extent of glucuronidation
Understanding the formation and disposition of Idebenone Glucuronide remains essential for optimizing the therapeutic applications of idebenone and for developing improved formulations with enhanced bioavailability and efficacy.
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